molecular formula C15H10F2N2OS B2469911 N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 941941-46-4

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2469911
CAS No.: 941941-46-4
M. Wt: 304.31
InChI Key: GKFODIWKPGYPHV-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a fluorinated acetamide derivative featuring a benzothiazole core substituted with a fluorine atom at the 4-position and a 4-fluorophenyl group attached via an acetamide linker. Its structure combines electron-withdrawing fluorine atoms, which enhance metabolic stability and binding affinity, with a benzothiazole scaffold known for diverse pharmacological activities .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS/c16-10-6-4-9(5-7-10)8-13(20)18-15-19-14-11(17)2-1-3-12(14)21-15/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFODIWKPGYPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the fluorine atoms: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Acylation reaction: The final step involves the acylation of the benzo[d]thiazole derivative with 4-fluorophenylacetic acid under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions can be performed under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorine atoms in the structure can enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the benzothiazole core, acetamide linker, or substituents. Below is a systematic comparison:

Structural Analogs with Varying Substituents
Compound Name Substituents on Benzothiazole/Thiazole Substituents on Acetamide Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key Activity/Notes
N-(4-Fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide (Target) 4-Fluoro 4-Fluorophenyl Not reported ~349.37 (calculated) Not reported Hypothesized MMP inhibition
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (30) 4-Fluorophenyl thiazole 4-Fluorophenylpiperazine 328–329 414.13 83 MMP-9 inhibitor
GB30 (2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide) 4-Fluoro Thiazolidinedione warhead 272–274 413.45 68 Histone-binding ligand
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11d) 4-Fluorophenyl thiazole Quinoxaline-triazole Not reported 458.5 (MH+) Not reported Anticancer potential

Key Observations :

  • Piperazine vs. Quinoxaline Linkers: Compound 30 replaces the acetamide’s phenyl group with a piperazine ring, improving solubility and likely altering selectivity for MMP-9 over other metalloproteinases . In contrast, compound 11d’s quinoxaline-triazole moiety may confer DNA intercalation properties .

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound that has drawn considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H13F2N3OSC_{16}H_{13}F_2N_3OS and a molecular weight of approximately 335.36 g/mol. The structure incorporates a benzothiazole moiety and fluorinated phenyl groups , which enhance its lipophilicity and potentially influence its interaction with biological targets.

This compound interacts with specific molecular targets, including enzymes and receptors. The fluorine substituents are believed to enhance binding affinity, thereby increasing the compound's biological efficacy. This mechanism is crucial for its potential applications in treating various diseases, including cancer and infectious diseases .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The compound's structural features suggest it may possess anticancer properties. Preliminary studies have indicated that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimalarial Activity

Recent research has focused on the antimalarial activity of thiazole derivatives, with findings showing that modifications in the N-aryl amide group linked to the thiazole ring significantly affect their potency against Plasmodium falciparum, the causative agent of malaria. The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances biological activity .

Table 1: Summary of Biological Activities

Activity Observation Reference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
AntimalarialModifications enhance potency against Plasmodium falciparum

Case Study: Anticancer Mechanism

A study investigating the anticancer effects of thiazole derivatives found that this compound significantly inhibited cell proliferation in several cancer cell lines. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to increased apoptosis rates.

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